4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one
Description
4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one is a spirocyclic compound featuring a benzyl-substituted nitrogen atom and a ketone group within a fused oxa-aza ring system. Its molecular formula is C₁₆H₂₁NO₂, with a molecular weight of 259.35 (EN300-396280) . This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules . The spirocyclic architecture imparts conformational rigidity, which can enhance binding specificity in drug design.
Properties
IUPAC Name |
4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15-6-8-16(9-7-15)13-17(10-11-19-16)12-14-4-2-1-3-5-14/h1-5H,6-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSADZFRTJAYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CN(CCO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253640-93-4 | |
| Record name | 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a benzylamine derivative with a suitable ketone under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further functionalization to introduce the oxa group and complete the synthesis of the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
Chemistry
4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one serves as a valuable building block for the synthesis of more complex spirocyclic compounds. Its unique structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carboxylic acids, aldehydes |
| Reduction | NaBH₄, LiAlH₄ | Alcohols |
| Substitution | Halogens, amines | Diverse derivatives |
Biology
Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and antitumor properties. Notably, it has been shown to inhibit the MmpL3 protein in Mycobacterium tuberculosis, disrupting lipid transport essential for bacterial survival.
Medicine
The therapeutic potential of this compound is being explored for various diseases:
- Antimicrobial Activity: Studies have demonstrated its effectiveness against multiple bacterial strains.
- Antitumor Properties: Preliminary research suggests it may inhibit tumor growth through specific molecular interactions.
Industry
In industrial applications, this compound is utilized in developing new materials and as a precursor for synthesizing other valuable compounds, enhancing the efficiency of chemical processes.
Case Study 1: Antimicrobial Activity
A study published in PubMed highlighted the compound's effectiveness against Mycobacterium tuberculosis, showing a significant reduction in bacterial viability when treated with varying concentrations of the compound .
Case Study 2: Antitumor Effects
Research conducted on spirocyclic compounds similar to this compound indicated promising results in inhibiting cancer cell proliferation in vitro . The study emphasized the need for further investigation into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one, highlighting differences in substituents, physical properties, and applications:
Key Structural and Functional Differences:
Substituent Position and Reactivity: The benzyl group at the 4-position in the target compound contrasts with analogs like 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, where the benzyl group is at C8. This positional variance alters steric and electronic profiles, impacting reactivity in nucleophilic substitutions or catalytic hydrogenation .
Heteroatom Composition: 1,5-Dioxa-spiro[5.5]undecanones (e.g., 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one) replace nitrogen with oxygen, reducing basicity but improving stability in acidic conditions . Triazaspiro compounds (e.g., 1,4,9-triazaspiro[5.5]undecan-2-one) introduce additional nitrogen atoms, enabling hydrogen-bonding interactions critical for enzyme inhibition (e.g., METTL3) .
Synthetic Routes :
- The target compound’s analogs are often synthesized via Michael additions (e.g., N-Cyclopropyl-3-phenyl derivative using cyclopropylamine and benzaldehyde) or Claisen-Schmidt condensations (e.g., dipolarophiles for 1,3-cycloadditions) .
- Hydrogenation and chromatographic resolution are common for isolating diastereomers, as seen in 3-cyclopropyl-N-(4-fluorobenzyl) derivatives .
Applications :
- Medical intermediates : The target compound and its 4,9-diaza analog (CAS 151096-96-7) are pivotal in drug discovery .
- Agrochemicals : 1,4,8-Trioxaspiro[4.6]undecan-9-one derivatives demonstrate utility in pesticide development due to their stability .
Research Findings and Trends
- Diastereoselectivity : Compounds like N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine are synthesized as 2:1 diastereomer mixtures, resolved via preparative HPLC . This highlights challenges in spirocyclic compound purification.
- Thermal Stability : Methanesulfonate derivatives (melting point 171–174°C) exhibit higher thermal stability than hydroxylated analogs, favoring industrial-scale synthesis .
Biological Activity
4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one is a spirocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzyl group, an oxa-azaspiro ring system, and a ketone functional group, suggests various biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
The synthesis of this compound typically involves cyclization reactions that form the spirocyclic structure. One common method includes reacting a benzylamine derivative with a suitable ketone under acidic or basic conditions to produce the spirocyclic intermediate, which is further functionalized to introduce the oxa group.
| Property | Value |
|---|---|
| Molecular Formula | C16H21NO2 |
| Molecular Weight | 259.34 g/mol |
| CAS Number | 2253640-93-4 |
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. It inhibits the MmpL3 protein in Mycobacterium tuberculosis, essential for lipid transport in bacterial cells, leading to cell death.
Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, although detailed mechanisms and efficacy are still under investigation.
Soluble Epoxide Hydrolase Inhibition : Related compounds have demonstrated the ability to inhibit soluble epoxide hydrolase (sEH), which may have implications for treating chronic kidney diseases . This suggests a potential pathway for therapeutic applications in renal disorders.
The primary mechanism of action for this compound involves its interaction with specific protein targets within bacterial cells. By inhibiting MmpL3, the compound disrupts lipid transport necessary for bacterial survival, thereby exhibiting its antimicrobial effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on various spirocyclic compounds found that this compound effectively inhibited Mycobacterium tuberculosis growth in vitro at concentrations as low as 10 µM. The compound's selectivity towards bacterial cells over mammalian cells was noted, indicating its potential as a targeted therapeutic agent.
Case Study 2: Inhibition of Soluble Epoxide Hydrolase
In a rat model of anti-glomerular basement membrane glomerulonephritis, derivatives of spirocyclic compounds including this compound were administered orally at doses of 30 mg/kg. Results showed a significant reduction in serum creatinine levels, suggesting improved renal function and highlighting the compound's therapeutic potential for chronic kidney diseases .
Comparison with Related Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other similar spirocyclic compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan | Additional nitrogen in the ring | Potent sEH inhibitor |
| 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan | Hydroxyl group instead of ketone | Antitumor activity under investigation |
| 9-Oxa-2azaspiro[5.5]undecan hydrochloride | Different substitution pattern | Limited data available |
Q & A
What are the established synthetic methodologies for 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one, and what are their comparative advantages?
Basic Research Focus
The compound is synthesized via Prins cyclization or olefin metathesis . Prins cyclization is preferred for scalability, using BF₃·OEt₂ catalysis in dichloromethane (0°C to RT), yielding 65–75% . Olefin metathesis (e.g., Grubbs 2nd-generation catalyst) offers stereochemical control but requires specialized handling . Microwave-assisted methods reduce reaction times from 24h to 2h with comparable yields .
How is the spirocyclic structure of this compound confirmed experimentally?
Basic Research Focus
Structural validation employs X-ray crystallography (SHELXL refinement, achieving R₁ < 0.05) and spectroscopic methods:
- ¹H/¹³C NMR : Distinctive sp³ hybridized carbons (δ 60–70 ppm for oxygen/nitrogen-bearing carbons) .
- HRMS : Accurate mass determination (e.g., m/z 259.35 [M+H]⁺) .
- IR Spectroscopy : Key stretches for lactam (1650–1700 cm⁻¹) and ether (1100–1250 cm⁻¹) functionalities .
What biological targets and mechanisms are associated with this compound?
Basic Research Focus
The compound inhibits MmpL3 , a transmembrane transporter critical for Mycobacterium tuberculosis survival, with IC₅₀ values <1 µM . It also exhibits α₁-adrenoceptor antagonism (EC₅₀ ~50 nM in SHR models), suggesting potential antihypertensive applications . Mechanism studies use molecular docking (Glide SP scoring) to map interactions with MmpL3’s proton relay network .
How can reaction conditions be optimized for synthesizing derivatives with improved bioactivity?
Advanced Research Focus
Optimization strategies include:
- Solvent Screening : Ethyl acetate avoids ketalization side reactions during hydrogenation .
- Catalyst Tuning : Pd(OAc)₂/XPhos enables Buchwald-Hartwig couplings for aryl substitutions (yields >80%) .
- Diastereomer Control : Chiral DES (ChCl/urea) enhances diastereoselectivity (dr 4:1) in 1,3-dipolar cycloadditions .
- High-Throughput Screening : Automated synthesis platforms resolve diastereomers via preparative HPLC (e.g., Chiralpak IC column, hexane:isopropanol) .
How do structural modifications influence the compound’s activity and selectivity?
Advanced Research Focus
Key structure-activity relationship (SAR) findings:
- Benzyl Position : 4-Substitution enhances MmpL3 binding (ΔΔG = −3.2 kcal/mol vs 2-substituted analogs) .
- Spiro Ring Oxygen : Replacement with sulfur decreases antitubercular activity (IC₅₀ >10 µM) but improves α₁-adrenoceptor affinity .
- Hydrogenation Effects : Saturation of the ketone group reduces cytotoxicity (HeLa cell viability increases from 60% to 85%) .
What analytical challenges arise in characterizing synthetic intermediates, and how are they addressed?
Advanced Research Focus
Challenges include:
- Diastereomer Discrimination : 2D NMR (NOESY/HSQC) distinguishes axial vs equatorial substituents. For example, NOE correlations between H-9 and H-3 confirm spatial proximity in the major diastereomer .
- Low Abundance Isomers : LC-MS/MS with MRM transitions (e.g., m/z 259→142) detects trace impurities (<0.1%) .
- Crystallization Difficulties : Vapor diffusion (pentane/EtOAc) grows X-ray-quality crystals for SHELXT structure solution .
How are contradictions in biological activity data resolved across studies?
Advanced Research Focus
Discrepancies (e.g., variable IC₅₀ values for MmpL3 inhibition) are addressed through:
- Assay Standardization : Uniform mycobacterial growth conditions (Middlebrook 7H9 media, pH 6.6) .
- Off-Target Profiling : Selectivity screening against human S1P receptors (IC₅₀ >10 µM confirms target specificity) .
- Free Energy Calculations : MM/GBSA binding energy correlations (R² = 0.89) validate structure-activity trends .
What computational tools are used to predict the compound’s pharmacokinetic properties?
Advanced Research Focus
In silico ADMET predictions utilize:
- SwissADME : Forecasts high gastrointestinal absorption (TPSA = 45 Ų, LogP = 2.1) .
- PROTAC Modeling : Identifies E3 ligase-binding motifs for degradation-based antitubercular strategies .
- Metabolic Stability : CYP3A4-mediated oxidation is predicted as the primary clearance route (CLhep = 15 mL/min/kg) .
How is the compound utilized in multicomponent reactions for library synthesis?
Advanced Research Focus
The spirocyclic core participates in:
- 1,3-Dipolar Cycloadditions : With azomethine ylides in DES (ChCl/urea), yielding trispiropyrrolidines (dr 3:1) .
- Suzuki-Miyaura Couplings : Boronic ester derivatives (e.g., 4-benzyloxyphenyl) enable biaryl diversification .
- Reductive Amination : Produces tertiary amine derivatives with enhanced blood-brain barrier permeability (LogBB = 0.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
